N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide
N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0737137
InChI:
InChI=1S/C21H26N2O3/c1-4-12-26-19-11-7-9-17(14-19)21(25)23-18-10-6-8-16(13-18)20(24)22-15(3)5-2/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,24)(H,23,25)
SMILES:
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC
Molecular Formula:
C21H26N2O3
Molecular Weight:
354.4 g/mol
N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide
CAS No.:
Cat. No.: VC0737137
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-butan-2-yl-3-[(3-propoxybenzoyl)amino]benzamide |
| Standard InChI | InChI=1S/C21H26N2O3/c1-4-12-26-19-11-7-9-17(14-19)21(25)23-18-10-6-8-16(13-18)20(24)22-15(3)5-2/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,24)(H,23,25) |
| Standard InChI Key | DITDMMWHGROIFJ-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator